molecular formula C12H26N2O2 B6160398 tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate CAS No. 1539454-38-0

tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate

Cat. No.: B6160398
CAS No.: 1539454-38-0
M. Wt: 230.35 g/mol
InChI Key: BBWWWPBJGDIZBR-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate: is a chemical compound with the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of tert-butyl carbamate and an amine in the presence of a base such as cesium carbonate. The reaction is carried out at room temperature, and the product is purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed:

    Oxidation: Corresponding oxidized products.

    Reduction: Corresponding reduced products.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic assays and helps in understanding biochemical pathways .

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes undergo chemical transformations, resulting in the desired products. The molecular pathways involved include enzymatic catalysis and protein modification.

Comparison with Similar Compounds

Comparison: tert-Butyl N-(1-amino-3-ethylpentan-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties. Compared to tert-butyl carbamate, it has an additional amino group, making it more versatile in chemical reactions. N-Boc-protected amines are similar in their use as protecting groups, but this compound offers better stability under certain conditions.

Properties

CAS No.

1539454-38-0

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-ethylpentan-3-yl)carbamate

InChI

InChI=1S/C12H26N2O2/c1-6-12(7-2,8-9-13)14-10(15)16-11(3,4)5/h6-9,13H2,1-5H3,(H,14,15)

InChI Key

BBWWWPBJGDIZBR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCN)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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